molecular formula C3H2Cl2N4 B014056 2-Amino-4,6-dichlorotriazine CAS No. 933-20-0

2-Amino-4,6-dichlorotriazine

Cat. No. B014056
CAS RN: 933-20-0
M. Wt: 164.98 g/mol
InChI Key: MCLXKFUCPVGZEN-UHFFFAOYSA-N
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Description

Triazines are a class of nitrogen-containing heterocycles with three nitrogen atoms at positions 1, 3, and 5 in a six-membered ring. They are known for their diverse applications, including agriculture (as herbicides), industry (as dyes, resins), and pharmaceuticals (as drugs).

Synthesis Analysis

The synthesis of triazine derivatives often involves the reaction of diamines with cyanogen chloride or cyanic acid, or through cyclization reactions of appropriate precursors. For example, the synthesis of 3-amino-1,2,4-benzotriazine derivatives involves specific substitutions and cyclization steps to introduce various functional groups onto the triazine ring (Anderson et al., 2003).

Molecular Structure Analysis

Triazines exhibit a planar ring structure facilitating π-π interactions, hydrogen bonding, and other non-covalent interactions critical for their biological activity. The structure of 2,5-diamino-3,6-dichloropyrazine, a compound with similarities to 2-Amino-4,6-dichlorotriazine, showcases typical hydrogen bonding and molecular geometry indicative of its reactive nature and potential for further functionalization (Barclay et al., 1998).

Scientific Research Applications

  • Cancer Therapy : It is used in the design and synthesis of triazine dendrimers bearing paclitaxel, showing potential in cancer therapy (Lim et al., 2009).

  • Chemical Proteomics : The compound serves as a protein-reactive electrophile in chemical proteomic applications like activity-based protein profiling and site-selective protein modification (Shannon et al., 2014).

  • Bioconjugation : It acts as a potential linker for regioselective incorporation of peptides through their N, O, and S functional groups in bioconjugation (Sharma et al., 2020).

  • Antitumor Agent : 2-Amino-4,6-dichlorotriazine (also known as SR4233) is a clinically promising antitumor agent that selectively kills oxygen-deficient cells, deriving its biological activity from DNA cleavage (Daniels & Gates, 1996).

  • Clinical Trials : Tirapazamine, a compound with this chemical name, is undergoing phase II and III clinical trials as an antitumor agent (Daniels et al., 1998).

  • Breast Cancer Treatment : KEA1-97, a dichlorotriazine-based covalent ligand, impairs triple-negative breast cancer cell survival and induces apoptosis (Anderson et al., 2017).

  • Chemoselective Reactions : It is involved in chemoselective amide-forming reactions of amino alcohols, applicable to hydroxy-substituted carboxylic acids (Kitamura et al., 2018).

  • Understanding Anticancer Drug Mechanisms : Tirapazamine and its analogues produce oxidizing radicals after reduction, helping understand benzotriazine 1,4-dioxide anticancer drugs' mechanism (Anderson et al., 2003).

  • Tumor Hypoxia Treatment : SR 4233 increases tumor cell killing by fractionated irradiation without increasing normal tissue toxicity, exploiting hypoxia in solid tumors (Brown, 1993).

  • Selective Hypoxic Cell Killer : SR-4233 is a selective killer of hypoxic cells, potentially useful in tumor biology and cancer therapy (Zeman et al., 1986).

  • Industrial Applications : It has shown good optical and mechanical properties and excellent dispersing ability for C.I. Pigment Blue 15:3 in industrial contexts (Agbo et al., 2019).

  • DNA Damage in Hypoxic Cells : Tirapazamine induces lethal DNA double-strand breaks in hypoxic cells of solid tumors (Shinde et al., 2004).

  • Bioreductive Anticancer Drug : SR 4233 is a bioreductive anticancer drug selectively toxic to hypoxic cells and causes DNA double-strand and chromosome breaks (Wang et al., 1992).

  • Oxygen-Sensing Prodrug Platforms : Tirapazamine analogues with nitrogen mustard units serve as oxygen-sensing prodrug platforms for selective unmasking of bioactive agents in hypoxic cells (Johnson et al., 2014).

  • Pharmacological Studies : SR 4233 leads a new series of hypoxia-activated drugs, the benzotriazine N-oxides (Lloyd et al., 1991).

  • Agricultural Chemical Research : Its derivatives, like simazine, influence delta-aminolevulinic acid dehydratase in plant biochemistry (Wu et al., 1971).

  • Radiosensitization : It selectively kills and radiosensitizes hypoxic mammalian cells and murine tumors (Zeman et al., 1989).

  • Pesticide Degradation : Atrazine degradation into ammeline (20%) by ozone/hydrogen peroxide treatment in water provides insight into the structure and function of the pesticide (Nélieu et al., 2000).

  • Role in Antitumor Effects : SR 4233's impressive antitumor effects require reductive bioactivation (Walton et al., 1992).

  • Relation to Land Use : The presence of its derivatives in groundwater relates to land use factors in agricultural areas (Kolpin, 1997).

Safety And Hazards

2-Amino-4,6-dichlorotriazine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,6-dichloro-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N4/c4-1-7-2(5)9-3(6)8-1/h(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLXKFUCPVGZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239372
Record name 4,6-Dichloro-1,3,5-trazin-2-amine
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Molecular Weight

164.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dichloro-S-triazine

CAS RN

933-20-0
Record name 2-Amino-4,6-dichloro-1,3,5-triazine
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Record name 4,6-Dichloro-1,3,5-trazin-2-amine
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Record name 4,6-Dichloro-1,3,5-trazin-2-amine
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Record name dichloro-1,3,5-triazin-2-amine
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Record name 4,6-DICHLORO-1,3,5-TRAZIN-2-AMINE
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Synthesis routes and methods I

Procedure details

A solution of 300 g (1.63 mol) of cyanuric chloride in 1 liter THF and 0.24 liter diglyme was cooled to 0° C. and 81.6 mL (3.36 mol) of liquid ammonia added dropwise over 90 min. keeping the temperature between 10°-15°. The mixture was stirred for one hour at -10° to 0° and then allowed to warm to ambient temperature over one hour. The resulting suspension was filtered, the solid washed with THF, the filtrate reduced to 1/2 its original volume, and poured over 1 liter of ice water to give a white solid which was collected, washed with water, and dried in vacuo to give 244.3 g of 2-amino-4,6-dichloro-1,3,5-triazine with m.p. 221°-223.5° (dec).
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0.24 L
Type
solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
81.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,4,6-Trichloro-1,3,5-triazine (XVIII) (10.0 g, 55 mmol) was dissolved in acetone (80 mL) and poured into ice-water (80 mL) to form a very fine suspension. To this mixture, 1 N ammonium hydroxide solution (108 mL, 109.4 mmol) was added at 0° C. The reaction was stirred for 30 min at ambient temperature and for additional 60 min at 25° C. The precipitate was filtered off, washed with water (3×25 mL). After drying over calcium chloride under high vacuum, 6-amino-2,4-dichloro-[1,3,5]triazine (XXXVII) was isolated as white powder (7.4 g, 82% yield). LCMS (ESI) m/z=165 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
108 mL
Type
reactant
Reaction Step Three
Yield
82%

Synthesis routes and methods III

Procedure details

There is added to the atmosphere above the reaction mixture over a 4 to 5 hour period, 50.8 kg (2.983 k moles) of ammonia gas, while maintaining a temperature of 10° to 45° C., to a mixture of 1225 kg of a 22.3% solution of cyanuric chloride (273.1 kg; 1.481 k moles) in toluene at 45° C. There is obtained a thick reaction mass of 2-amino-4,6-dichloro-1,3,5-triazine and ammonium chloride. The mixture is cooled to 5°-10° C. and 334 kg of methanol is added. There is obtained a mixture which is referred to hereinafter as the "first mixture."
Quantity
50.8 kg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
273.1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A stirred suspension of cyanuric chloride (3.7 g, 30 mM) in water (25 mL) was treated with NH4OH (2.42 mL of a 28% solution diluted to 7.5 mL) at 0° C. Stirring was continued for 1 hr at 0° C. and 0.5 hr at 10° C. The product was filtered and rinsed with water until the filtrates were neutral. Drying (60° C., 0.2 mm) provided 2.84 g, (86%), mp=234°-235° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,6-dichlorotriazine
Reactant of Route 2
Reactant of Route 2
2-Amino-4,6-dichlorotriazine
Reactant of Route 3
2-Amino-4,6-dichlorotriazine
Reactant of Route 4
2-Amino-4,6-dichlorotriazine
Reactant of Route 5
Reactant of Route 5
2-Amino-4,6-dichlorotriazine
Reactant of Route 6
2-Amino-4,6-dichlorotriazine

Citations

For This Compound
52
Citations
Y Shibasaki, T Kotaki, T Bito, R Sasahara, N Idutsu… - Polymer, 2018 - Elsevier
Polycondensation of various 2-substituted-4,6-dichloro-1,3,5-triazine such as N,N-diphenylamino (DCPT), benzylamino (BnDCT) substituents with α, ω - alkylene diamines including …
GS Ghodake, AA Talke, JP Jadhav… - International Journal of …, 2009 - Taylor & Francis
Three plant species (Brassica juncea, Sorghum vulgare, and Phaseolus mungo) of different agronomic consequence were evaluated for the decolorization of the dyes from textile …
EA Archer, MJ Krische - Journal of the American Chemical Society, 2002 - ACS Publications
Hydrogen-bonded tapes comprised of monomeric molecular precursors are used to define structural parameters for the design of related oligomers encoded with predetermined modes …
Number of citations: 102 0-pubs-acs-org.brum.beds.ac.uk
GS GHODAKE, DS LEE - 한국생물공학회 학술대회, 2012 - dbpia.co.kr
Phytoremediation, the use of vegetation for the in situ treatment of contaminated soils and sediments, is an emerging technology that promises the effective and inexpensive cleanup of …
Number of citations: 2 www.dbpia.co.kr
EA Archer, NT Goldberg, V Lynch… - Journal of the American …, 2000 - ACS Publications
A major theme in the development of the chemical sciences resides in improving the capability to negotiate issues of selectivity in the organization of matter on increasingly greater-…
Number of citations: 75 0-pubs-acs-org.brum.beds.ac.uk
Z Chen, J Luo, Y Sun - Biomaterials, 2007 - Elsevier
In this study, 2-amino-4-chloro-6-hydroxy-s-triazine (ACHT) was synthesized through controlled hydrolysis of 2-amino-4,6-dichloro-s-triazine (ADCT). A simple pad-dry-cure approach …
VI Mur - Russian Chemical Reviews, 1964 - iopscience.iop.org
2,4,6-TRICHLORO-1,3,5-TRIAZINE (CYANURYL CHLORIDE) AND ITS FUTURE APPLICATIONS Page 1 Russian Chemical Reviews 2,4,6-TRICHLORO-1,3,5-TRIAZINE (CYANURYL …
EA Archer, DF Cauble Jr, V Lynch, MJ Krische - Tetrahedron, 2002 - Elsevier
The covalent casting of a one-dimensional hydrogen-bonding motif permits the design of oligomers possessing a predetermined duplex mode of aggregation. In this account, studies on …
Y Ni, RR Puthenkovilakom, Q Huo - Langmuir, 2004 - ACS Publications
The self-assembly and supramolecular engineering of porphyrins into ordered arrays have recently attracted much interest because of their promising application potential in molecular …
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
N Kimizuka, T Kawasaki, T Kunitake - Journal of the American …, 1993 - ACS Publications
Synthetic bilayer membranes are two-dimensionally organized molecular assemblies. The mode of packing of component amphiphiles plays a crucial role in determining physical …
Number of citations: 175 0-pubs-acs-org.brum.beds.ac.uk

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